molecular formula C12H14N2O2 B101882 1,4-Diethoxyphthalazine CAS No. 19064-72-3

1,4-Diethoxyphthalazine

Cat. No. B101882
CAS RN: 19064-72-3
M. Wt: 218.25 g/mol
InChI Key: OOTQDEUWWZEDFD-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include details of the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Pharmacological Potential

1,4-Diethoxyphthalazine and its derivatives have been studied extensively for their pharmacological potential. Research indicates that phthalazine derivatives show promise in various therapeutic areas due to their diverse biological activities:

  • Phosphodiesterase 5 Inhibition and Vasorelaxant Activity : Phthalazine derivatives, particularly those substituted at the 1- and 6-positions, have shown significant inhibitory activity toward phosphodiesterase 5 (PDE5) and vasorelaxant activity. This suggests potential applications in cardiovascular diseases (Watanabe et al., 2000).

  • Anti-Platelet Aggregation : Some phthalazine derivatives have exhibited higher activities than control drugs against platelet aggregation induced by various agents. This positions them as potential candidates for novel anti-platelet drugs (Liu et al., 2018).

  • Antimicrobial and Antifungal Properties : Phthalazine derivatives have shown potent inhibitory activities against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This highlights their potential as novel antibacterial agents (Zhang et al., 2017).

  • Anticonvulsant Activity : Certain phthalazin-1(2H)-one derivatives have demonstrated significant anticonvulsant activity, suggesting their potential in treating seizures and related neurological disorders (Grasso et al., 2000).

  • Cytotoxicity Against Cancer Cell Lines : Research has shown that some 1,4-disubstituted phthalazines exhibit potent cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy (Zhai et al., 2008).

Chemical and Physical Properties

Studies on phthalazine derivatives also focus on their chemical and physical properties, which are crucial for their practical applications:

  • Synthesis and Structural Characterization : Various methods for the synthesis and structural characterization of phthalazine derivatives have been developed. These methodologies are vital for exploring their potential applications in different fields (Vlaar et al., 2013).

  • Thermal Decomposition : Understanding the thermal decomposition of phthalazine derivatives is essential, particularly for their application in materials science. Studies have been conducted to investigate their behavior under different thermal conditions (Nguyen et al., 2014).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


properties

IUPAC Name

1,4-diethoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-15-11-9-7-5-6-8-10(9)12(14-13-11)16-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTQDEUWWZEDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C2=CC=CC=C21)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313451
Record name 1,4-Diethoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diethoxyphthalazine

CAS RN

19064-72-3
Record name 1,4-Diethoxyphthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19064-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diethoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VV Yanilkin, BI Buzykin, VI Morozov… - Russian journal of …, 2001 - Springer
Electrochemical reduction in dimethylformamide of unsymmetrical 1-Cl-4-X-phthalazines and symmetrical 1,4-X 2 -phthalazines (X = Cl, PhO, MeO, EtO, i-PrO) was studied by …
Number of citations: 2 link.springer.com
林英作, 東野武郎, 飯島千穂子, 幸野康子… - YAKUGAKU …, 1962 - jstage.jst.go.jp
1-Alkoxyphthalazine forms only one kind of N-oxide, 1-alkoxyphthalazine 3-oxide, by the action of monoperphthalic acid in ether or hydrogen peroxide in acetic acid (Table III). …
Number of citations: 3 www.jstage.jst.go.jp

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